molecular formula C15H17BrO3 B1648679 cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735275-20-4

cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1648679
CAS RN: 735275-20-4
M. Wt: 325.2 g/mol
InChI Key: WWBDHSIOGABKMI-WDEREUQCSA-N
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Description

“Cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a complex organic compound. It contains a cyclohexane ring, which is a six-membered ring with single bonds . Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group involved in many chemical reactions . The compound also contains a bromophenyl group, which is a phenyl ring (a variant of benzene) with a bromine atom attached, and an oxoethyl group, which includes a carbonyl group (C=O) and an ethyl group (C2H5) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and could potentially involve the use of Grignard reagents . Retrosynthetic analysis, a technique used to plan the synthesis of complex molecules, would be useful in determining a synthetic route . This process involves breaking down the target molecule into simpler precursor molecules .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The cis configuration indicates that the bromophenyl and oxoethyl groups are on the same side of the cyclohexane ring. The presence of the bromine atom, a heavy halogen, may influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. The carboxylic acid group can participate in acid-base reactions, esterification, and reduction reactions . The bromophenyl group can undergo electrophilic aromatic substitution reactions . The oxoethyl group contains a carbonyl group, which is known to undergo a variety of reactions including nucleophilic addition and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and could influence its boiling and melting points . The carboxylic acid group could allow the compound to form hydrogen bonds, influencing its solubility in different solvents .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of compounds related to cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid have been explored in various studies. One such study involved the synthesis of cyclic imide and open-chain amide carboxylic acid derivatives from the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines. These compounds exhibited unique hydrogen-bonding patterns and crystal structures, contributing to the understanding of the stereochemistry and molecular interactions of similar chemical structures (Smith & Wermuth, 2012).

Environmental Monitoring

In environmental science, research has focused on monitoring synthetic pyrethroid metabolites in human urine, which includes compounds structurally akin to this compound. Such studies aim to assess human exposure to synthetic pyrethroids, utilizing advanced analytical techniques to ensure sensitive detection and quantification (Arrebola et al., 1999).

Synthetic Methodologies and Catalysis

Research into synthetic methodologies often investigates the reactivity and applications of cyclohexane derivatives. For instance, studies on the bromination, epoxidation, and ring-opening reactions of cyclohexene carboxylic acids reveal intricate stereochemical outcomes. Such work highlights the versatility of these compounds in synthetic organic chemistry, providing insights into reaction mechanisms and the synthesis of complex molecular structures (Bellucci, Marioni, & Marsili, 1972).

Pharmaceutical Research

In pharmaceutical research, derivatives of cyclohexane carboxylic acids are investigated for their potential as drug candidates. Studies include the synthesis of monoamidic derivatives as angiotensin converting enzyme inhibitors, showcasing the therapeutic potential of cyclohexane derivatives in treating hypertension and cardiovascular diseases (Turbanti et al., 1993).

Advanced Materials and Catalysis

The development of advanced materials and catalysts also benefits from the study of cyclohexane derivatives. Research on Cu-catalyzed cross-coupling reactions using cis-1,2-cyclohexanediol as a ligand exemplifies the application of these compounds in creating efficient and selective catalyst systems for organic synthesis (Kabir et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity and the nature of its breakdown products. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of further testing. It could potentially be used in the development of new pharmaceuticals or as a building block in the synthesis of complex organic molecules .

properties

IUPAC Name

(1R,3S)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBDHSIOGABKMI-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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